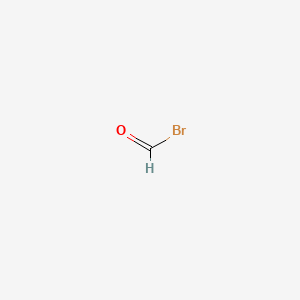
Formyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formyl bromide, also known as bromomethanal, is an organic compound with the molecular formula CHBrO. It is a colorless, highly reactive gas that is primarily used in organic synthesis. The compound is known for its instability and is typically generated in situ for use in various chemical reactions .
Preparation Methods
Chemical Reactions Analysis
(a) Bromoform Degradation
In atmospheric chemistry, formyl bromide forms as an intermediate during bromoform (CHBr₃) degradation via reactions with peroxy radicals:
CHBr2O2+NO→HCOBr+NO2+Br
This reaction occurs under tropospheric conditions, where bromoform-derived peroxy radicals react with nitric oxide (NO) .
(b) Radical Coupling
This compound can also form via the coupling of formyl radicals (HCO- ) with bromine atoms:
HCO +Br2→HCOBr+Br
This method is less common due to the instability of formyl radicals .
Decomposition Pathways
This compound is highly unstable and undergoes rapid decomposition under ambient conditions:
(a) Hydrolysis
Like other acyl halides, HCOBr reacts vigorously with water to form formic acid (HCOOH) and hydrogen bromide (HBr) :
HCOBr+H2O→HCOOH+HBr
The reaction is exothermic and proceeds even in trace moisture .
(b) Thermal Decomposition
At elevated temperatures (>100°C), HCOBr decomposes into carbon monoxide (CO) and HBr :
HCOBrΔCO+HBr
This pathway is critical in industrial settings where thermal stability is a concern .
(a) Nucleophilic Substitution
HCOBr reacts with amines to produce formamides :
HCOBr+RNH2→RNHCHO+HBr
For example, reaction with aniline yields N-phenylformamide .
(b) Cross-Coupling Reactions
In the presence of transition-metal catalysts (e.g., Fe or Ni), HCOBr engages in C–C bond formation :
HCOBr+R MgXFe catalystR CHO+MgBrX
This method is used to synthesize aldehydes from Grignard reagents .
Atmospheric and Environmental Relevance
This compound plays a role in ozone depletion and halogen cycle dynamics :
| Reaction | Role in Atmosphere | Rate Constant (cm³/molecule/s) |
|---|---|---|
| HCOBr + OH- → Products | Sink for brominated species | 1.2×10−12 |
| HCOBr + hν → CO + HBr | Photolytic degradation | 3.8×10−5 |
These reactions contribute to stratospheric bromine loading, enhancing ozone destruction .
Comparison with Other Formyl Halides
| Property | HCOBr | HCOCl | HCOF |
|---|---|---|---|
| Stability | Low | Moderate | High |
| Reactivity with H₂O | Violent | Rapid | Slow |
| Melting Point (°C) | -24 (est.) | -118 | -100 |
| Common Uses | Lab reagent | Industrial | Specialty synthesis |
This compound’s lower stability compared to HCOCl and HCOF limits its utility outside controlled environments .
Key Research Findings
-
Synthetic Applications : HCOBr enables the direct formylation of amino acids and unactivated alkanes under Fe catalysis, bypassing traditional protection-deprotection steps .
-
Environmental Impact : Atmospheric lifetimes of HCOBr are <1 hour due to rapid photolysis, minimizing its global warming potential .
-
Mechanistic Insights : DFT studies reveal that HCOBr’s electrophilicity at the carbonyl carbon drives its reactivity in substitution reactions .
Scientific Research Applications
Formyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of formyl bromide involves its high reactivity due to the presence of both a formyl group and a bromine atom. The formyl group acts as an electrophile, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Formyl bromide can be compared with other formyl-containing compounds:
Formyl Chloride: Similar to this compound but with chlorine instead of bromine.
Formaldehyde: A simpler compound with a formyl group but without the halogen atom.
Acetyl Bromide: Contains an acetyl group instead of a formyl group.
These comparisons highlight the unique reactivity of this compound due to the presence of the bromine atom, which makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
7726-11-6 |
|---|---|
Molecular Formula |
CHBrO |
Molecular Weight |
108.92 g/mol |
IUPAC Name |
formyl bromide |
InChI |
InChI=1S/CHBrO/c2-1-3/h1H |
InChI Key |
AIFARXRIYKCEEV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















